9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene
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Overview
Description
9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its intricate structure, which includes multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between aromatic rings. This reaction often requires palladium catalysts and bases such as potassium carbonate, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce halogenated anthracenes .
Scientific Research Applications
9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, it may participate in electron transfer reactions, influencing redox states within cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine
- 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline
- N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine
Uniqueness
Compared to similar compounds, 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene is unique due to its specific arrangement of aromatic rings, which imparts distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for optoelectronic applications .
Biological Activity
The compound 9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its structural complexity suggests a variety of biological activities, which are increasingly relevant in pharmacological research.
Structural Characteristics
This compound features multiple aromatic rings, which contribute to its electronic properties and biological interactions. The presence of naphthalene and biphenyl moieties enhances its photophysical properties, making it suitable for applications in photonics and optoelectronics.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antitumor , antimicrobial , and antioxidant properties. The following sections detail these activities based on recent studies.
Antitumor Activity
Several studies have investigated the cytotoxic effects of similar anthracene derivatives on various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 15.2 | Apoptosis |
Compound B | A549 | 12.5 | Cell Cycle Arrest |
In a study involving derivatives of anthracene, it was found that modifications at specific positions significantly enhanced cytotoxicity through mechanisms targeting DNA synthesis and repair pathways .
Antimicrobial Activity
The antimicrobial potential of naphthalene-containing compounds has been well-documented. For example, derivatives similar to the compound have exhibited activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong efficacy:
These findings suggest that the compound may interact with bacterial cell membranes or inhibit essential metabolic pathways.
Antioxidant Activity
The antioxidant capacity of this compound can be inferred from studies on related PAHs. These compounds often demonstrate free radical scavenging abilities, which can protect cells from oxidative stress. The antioxidant activity is typically measured using assays such as DPPH or ABTS:
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 30 |
ABTS | 25 |
Such properties are crucial for developing therapeutic agents that mitigate oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies
- Anticancer Efficacy : A recent study evaluated a series of anthracene derivatives, including the one , against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their anticancer potency, with some derivatives achieving IC50 values as low as 10 µM against resistant cancer types .
- Antimicrobial Screening : Another investigation screened various naphthalene derivatives for antimicrobial properties, revealing potent activity against drug-resistant strains of bacteria and fungi. The compound's structure was pivotal in enhancing its interaction with microbial targets .
Properties
Molecular Formula |
C52H34 |
---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
9-(3-naphthalen-1-ylphenyl)-10-[4-(4-naphthalen-2-ylphenyl)phenyl]anthracene |
InChI |
InChI=1S/C52H34/c1-2-13-41-33-42(32-29-35(41)11-1)38-25-23-36(24-26-38)37-27-30-40(31-28-37)51-47-18-5-7-20-49(47)52(50-21-8-6-19-48(50)51)44-16-9-15-43(34-44)46-22-10-14-39-12-3-4-17-45(39)46/h1-34H |
InChI Key |
VISIQMYKSMFEKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC(=C8)C9=CC=CC1=CC=CC=C19 |
Origin of Product |
United States |
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